Pyrido[4,3-e][1,2,4]triazine

Phosphodiesterase inhibition CNS drug discovery Regioisomer SAR

Pyrido[4,3-e][1,2,4]triazine (CAS 6133-43-3) is a bicyclic nitrogen-rich heteroarene with molecular formula C₆H₄N₄ and molecular weight 132.12 g·mol⁻¹, consisting of a pyridine ring ortho-fused to a 1,2,4-triazine at the [4,3-e] junction. The scaffold bears four nitrogen atoms arranged asymmetrically, with the pyridinic nitrogen positioned β (meta) to the triazine ring fusion, a feature that governs its electronic character, nucleophilic reactivity profile, and biological target engagement.

Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
CAS No. 6133-43-3
Cat. No. B15489384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[4,3-e][1,2,4]triazine
CAS6133-43-3
Molecular FormulaC6H4N4
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=CN=N2
InChIInChI=1S/C6H4N4/c1-2-7-3-6-5(1)8-4-9-10-6/h1-4H
InChIKeyBSXOGZWCVKLXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[4,3-e][1,2,4]triazine (CAS 6133-43-3): Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


Pyrido[4,3-e][1,2,4]triazine (CAS 6133-43-3) is a bicyclic nitrogen-rich heteroarene with molecular formula C₆H₄N₄ and molecular weight 132.12 g·mol⁻¹, consisting of a pyridine ring ortho-fused to a 1,2,4-triazine at the [4,3-e] junction . The scaffold bears four nitrogen atoms arranged asymmetrically, with the pyridinic nitrogen positioned β (meta) to the triazine ring fusion, a feature that governs its electronic character, nucleophilic reactivity profile, and biological target engagement [1]. Calculated physicochemical descriptors include a topological polar surface area (PSA) of 51.56 Ų and a computed LogP of 0.42, placing it in a moderately lipophilic region of drug-like chemical space distinct from related pyridotriazine isomers . The parent scaffold serves as a versatile entry point for constructing fused tricyclic and tetracyclic systems with demonstrated pharmacological activity, including selective phosphodiesterase inhibition and anticancer cytotoxicity [2][3].

Why Pyrido[4,3-e][1,2,4]triazine Cannot Be Interchanged with Other Pyridotriazine Isomers: Procurement Risks of Scaffold Confusion


Pyridotriazine isomers share an identical molecular formula (C₆H₄N₄) and molecular weight (132.12 g·mol⁻¹) but differ critically in the position of the pyridinic nitrogen relative to the triazine ring fusion, producing distinct electronic distributions, reactivity patterns, and biological target profiles that preclude generic substitution [1]. In a direct head-to-head comparison of four pyridotriazine regioisomers incorporated into a triazolopyrazine PDE2 inhibitor scaffold, PDE2 IC₅₀ values spanned from 15 nM to 190 nM—a 13-fold potency differential driven solely by nitrogen position—while formulatability ranged from <0.5 mg·mL⁻¹ to 4 mg·mL⁻¹ and experimental pKₐ values varied from 1.0 to 2.7 across isomers [2]. The ZINC database reveals that the pyrido[4,3-e] ring system is represented in only 23 commercially catalogued substances, versus 79 for the pyrido[3,4-e] isomer, indicating substantially different levels of synthetic exploration and commercial availability [3]. Furthermore, pyrido[4,3-e]-as-triazines bearing the pyridinic nitrogen in the β-position exhibit a unique reactivity toward carbon nucleophiles that is matched only by the pteridine series and absent in other pyridotriazine isomers [4]. These quantitative and qualitative divergences mean that substituting one pyridotriazine isomer for another is not a trivial exchange: it represents a fundamentally different chemical entity with unpredictable biological and physicochemical consequences.

Quantitative Differentiation Evidence for Pyrido[4,3-e][1,2,4]triazine (CAS 6133-43-3) Relative to Closest Comparators


PDE2 Inhibitory Potency Varied 13-Fold Across Pyridotriazine Regioisomers within an Identical Triazolopyrazine Scaffold

In a controlled head-to-head comparison, four regioisomeric pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazine compounds differing only in the position of a single pyridyl nitrogen were synthesized and tested against PDE2. Regioisomer 5 (pyrido[4,3-e] junction) gave PDE2 IC₅₀ = 15 nM; regioisomer 6 (same junction, different substitution vector) gave IC₅₀ = 29 nM; whereas regioisomer 8 was 13-fold less potent at IC₅₀ = 190 nM. The carbon analogue 4 (triazoloquinoxaline core) gave IC₅₀ = 14 nM [1]. Regioisomer 7 was excluded from synthesis due to a predicted unfavorable steric clash with Met847 (shortest heavy-atom distance 4.3 Å) [1]. This demonstrates that the pyrido[4,3-e] fusion pattern is compatible with low-nanomolar PDE2 inhibition but that even within this junction, precise nitrogen orientation is critical.

Phosphodiesterase inhibition CNS drug discovery Regioisomer SAR

Pyrido[4,3-e] Regioisomer 6 Achieves 16.6-Fold PDE2 Selectivity Over PDE10 with Broad Kinase Counter-Screening Cleanliness

Regioisomer 6, containing the pyrido[4,3-e][1,2,4]triazine core fused into a triazolopyrazine, was profiled across a comprehensive PDE panel. It inhibited PDE2A with IC₅₀ = 29 nM and rPDE10A with IC₅₀ = 480 nM, yielding a 16.6-fold selectivity window for PDE2 over PDE10 [1]. Against all other PDE subtypes tested (hPDE1A, hPDE3B, hPDE4D, hPDE5A, hPDE6AB, hPDE7A, hPDE9A, hPDE11A), IC₅₀ values exceeded 5,000 nM, with most >10,000 nM, representing >340-fold selectivity [1]. In a panel of five CYP450 enzymes (CYP1A2, 2C9, 2D6, 2C19, 3A4), compound 6 showed no significant inhibition at 5 μM, and was negative in the AMES II bacterial mutagenicity assay at 125 μg·mL⁻¹ [1]. The pyrido[4,3-e] isomer 6 also exhibited kinetic solubility >1,000 μM at pH 7.4, formulatability of 4 mg·mL⁻¹ (20% HPβCD, pH >3.5), and experimental pKₐ = 2.7, contrasting sharply with isomer 5 (pKₐ = 1.0, formulatability <0.5 mg·mL⁻¹) [1]. This profile is distinct from earlier dual PDE2/PDE10 inhibitor 2 (triazoloquinoxaline scaffold), which suffered from poor metabolic stability.

PDE selectivity Off-target profiling Kinase selectivity

β-Position Pyridinic Nitrogen Confers Unique Carbon Nucleophile Reactivity Absent in Other Pyridotriazine Isomers and Matched Only by Pteridine

A systematic study of covalent nucleophilic addition to pyrido-as-triazines demonstrated that pyrido[4,3-e][1,2,4]triazines bearing a pyridinic nitrogen in the β-position (peri to the triazine ring) exhibit a remarkable reactivity toward carbon nucleophiles including organolithium and Grignard reagents, proceeding with complete regioselectivity for attack on the pyridine nucleus peri to the triazine [1]. This reactivity profile is not observed in pyrido[3,4-e] or pyrido[3,2-e] isomers, where the pyridinic nitrogen occupies α or γ positions. The authors explicitly note that only in the pteridine series (pyrimido[4,5-b]pyrazine) has a comparable reactivity been encountered [1]. The σ-adduct structures were confirmed by ¹H and ¹³C NMR spectroscopy, establishing the structural basis for this differential reactivity [1]. Additionally, the thesis of Plé (1987) documented that certain pyrido[4,3-e]-as-triazines display exceptional reactivity toward halogens, with differential behavior under catalytic, chemical, and electrochemical reduction conditions that yields hydrogenated derivatives inaccessible from other isomers [2].

Nucleophilic addition Heterocyclic reactivity Regioselectivity

Pyrido[4,3-e] Scaffold Is 3.4-Fold Less Commercially Explored Than Pyrido[3,4-e] Isomer, Offering Differentiated IP and Novelty Space

The ZINC database of commercially available compounds records only 23 substances containing the pyrido[4,3-e][1,2,4]triazine ring system, all of which are listed as purchasable (23/23, 100%) [1]. In contrast, the regioisomeric pyrido[3,4-e][1,2,4]triazine scaffold is represented by 79 substances—a 3.4-fold greater population [1]. Neither scaffold is represented among biogenic, endogenous, or human metabolite compound subsets, confirming both are fully synthetic [1]. The pyrido[2,3-e] isomer is even more populated among commercially catalogued compounds. This scarcity differential translates directly to patent landscape implications: the pyrido[3,4-e] scaffold has been extensively claimed in antifungal patents (e.g., triafungin series with MIC ≤ 16 μg·mL⁻¹ against Candida, Aspergillus, Mucor, and Trichophyton spp.) [2], while the pyrido[4,3-e] scaffold has more recently emerged in Gilead Sciences patents for substituted pyridotriazine compounds targeting HIV infection (US Patent 12,187,734, issued January 2025; EP 4196479 B1) [3][4], indicating active but less crowded pharmaceutical IP space.

Chemical space analysis Scaffold novelty IP differentiation

Fused Pyrido[4,3-e][1,2,4]triazinothiadiazine Dioxides Deliver HCT-116 Colon Cancer IC₅₀ Values of 9–26 μM for Optimized Analogues vs. 140–250 μM for Unoptimized Congeners

A series of 25 novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide derivatives (compounds 4–28) was evaluated for cytotoxicity against three human cancer cell lines: HCT-116 (colon), HeLa (cervical), and MCF-7 (breast) using a standardized MTT assay with cisplatin as reference drug [1]. The unoptimized parent scaffolds (compounds 4, 6, 7, 8) showed weak activity with HCT-116 IC₅₀ values of 140–250 μM [1]. Introduction of substituted phenyl moieties at position 3 dramatically improved potency: compounds 22 (Ar = 3-FC₆H₄), 23 (Ar = 4-F₃CC₆H₄), 25 (Ar = 3-MeOC₆H₄), and 28 (Ar = 3,4,5-triMeOC₆H₂) achieved HCT-116 IC₅₀ = 9–26 μM, HeLa IC₅₀ = 25–83 μM, and MCF-7 IC₅₀ = 25–97 μM [1]. The most potent compound 22 exhibited HCT-116 IC₅₀ = 9 μM, representing a >15-fold improvement over the unsubstituted phenyl analogue 21 (IC₅₀ significantly higher) [1]. In contrast, the unsubstituted phenyl compound 21 (Ar = Ph) and 3,4-disubstituted analogues 24 (Ar = 3,4-diFC₆H₄) and 27 (Ar = 3,4-diMeOC₆H₃) showed markedly reduced activity, demonstrating that the pyrido[4,3-e] scaffold provides a tunable platform where specific substitution patterns control a >25-fold activity range [1]. This data set establishes the scaffold as capable of delivering single-digit micromolar anticancer activity, a benchmark relevant for hit-to-lead optimization.

Anticancer activity Colon cancer Cytotoxicity SAR

Optimal Application Scenarios for Pyrido[4,3-e][1,2,4]triazine (CAS 6133-43-3) Based on Quantitative Differentiation Evidence


CNS Phosphodiesterase 2 (PDE2) Inhibitor Lead Generation Requiring Brain Penetration and Oral Bioavailability

The pyrido[4,3-e][1,2,4]triazine scaffold, when elaborated into a triazolopyrazine tricycle, provides PDE2 inhibitors with nanomolar potency (IC₅₀ = 29 nM for compound 6) and 16.6-fold selectivity over PDE10, with clean CYP450 and genotoxicity profiles [1]. Critically, regioisomer 6 achieved oral PDE2 target engagement in rats with an ED₅₀ of 21 mg·kg⁻¹ (p.o.), representing a significant advance over prior triazoloquinoxaline leads that lacked oral bioavailability [1]. The pyrido[4,3-e] isomer's pKₐ of 2.7 and kinetic solubility >1,000 μM at pH 7.4 enable CNS formulation, while the pyrido[4,3-c] isomer (isomer 5) was undevelopable due to sub-0.5 mg·mL⁻¹ formulatability [1]. Programs targeting cognitive disorders, schizophrenia, or Alzheimer's disease where hippocampal PDE2 inhibition is mechanistically validated should prioritize this scaffold over other pyridotriazine isomers.

Anticancer Hit-to-Lead Optimization Leveraging C3-Directed SAR on a Pyrido[4,3-e]triazinothiadiazine Dioxide Platform

The pyrido[4,3-e][1,2,4]triazine core fused to a thiadiazine dioxide ring system enables a >25-fold cytotoxicity range (HCT-116 IC₅₀ from 9 to 250 μM) across a 25-compound library, with optimized 3-fluorophenyl and 3,4,5-trimethoxyphenyl analogues achieving single-digit micromolar IC₅₀ values [2]. This tunability, combined with the scaffold's synthetic accessibility via condensation of aminoguanidine intermediates with 2-oxoalkanoic acids (Method A: 50–90 h reflux, 22–30% yields) or ethyl phenylglyoxylates (Method B: 22–26 h reflux), provides a tractable medicinal chemistry platform [2]. The pyrido[4,3-e] scaffold's differentiated anticancer SAR, in contrast to the antifungal-dominated pyrido[3,4-e] literature, offers a less crowded path for oncology patenting [3].

Synthetic Methodology Development Exploiting the Unique β-Pyridinic Nitrogen Reactivity of Pyrido[4,3-e]triazines

The pyrido[4,3-e][1,2,4]triazine scaffold's β-position pyridinic nitrogen enables completely regioselective nucleophilic addition by carbon nucleophiles (organolithium and Grignard reagents) at the peri position of the pyridine ring, a reactivity not available in α- or γ-nitrogen pyridotriazine isomers [4]. The resulting σ-adducts, structurally confirmed by NMR, provide entry to C–C bond formation at positions that are inaccessible in pyrido[3,4-e] or pyrido[3,2-e] isomers without pre-functionalization [4]. Additionally, the scaffold undergoes catalytic, chemical, and electrochemical reduction to afford diverse hydrogenated derivatives, and displays exceptional reactivity toward halogens [5]. Methodology groups developing late-stage C–H functionalization or diversity-oriented synthesis of nitrogen heterocycles should procure the pyrido[4,3-e] isomer specifically for its unique and pteridine-like nucleophilic reactivity profile.

Antiviral Drug Discovery Targeting HIV with Composition-of-Matter Patent Opportunities

Gilead Sciences' recently issued US Patent 12,187,734 (January 2025) and European Patent EP 4196479 B1 (October 2023) claim substituted pyridotriazine compounds for HIV treatment, with the pyrido[4,3-e] scaffold serving as a core structural element [6][7]. The scaffold's appearance in this clinically significant patent family, combined with its low commercial representation (23 ZINC substances vs. 79 for pyrido[3,4-e]), indicates active pharmaceutical industry interest with remaining white space for novel composition-of-matter claims [8]. Organizations pursuing antiviral programs, particularly those targeting HIV capsid or integrase mechanisms where heteroaromatic scaffolds are privileged, may find the pyrido[4,3-e] scaffold offers a favorable balance of precedent (validating its drug-like properties) and novelty (less crowded IP space than alternative pyridotriazine isomers).

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